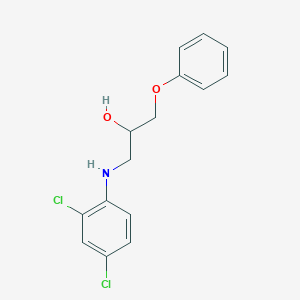
(Isocyanatomethyl)(dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Isocyanatomethyl)(dimethyl)silanol is an organosilicon compound characterized by the presence of both isocyanate and silanol functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Isocyanatomethyl)(dimethyl)silanol typically involves the reaction of dimethylchlorosilane with isocyanatomethyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using specialized equipment to handle the reactants and control the reaction environment. The process may include steps such as distillation and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: (Isocyanatomethyl)(dimethyl)silanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols and isocyanates.
Reduction: Reduction reactions can convert the isocyanate group to amines.
Substitution: The silanol group can participate in substitution reactions, leading to the formation of siloxanes.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and silanes are employed under appropriate conditions.
Major Products Formed:
Oxidation: Silanols and isocyanates.
Reduction: Amines.
Substitution: Siloxanes and other organosilicon compounds.
Scientific Research Applications
(Isocyanatomethyl)(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in biomaterials and drug delivery systems.
Medicine: Explored for its role in developing new pharmaceuticals and medical devices.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (Isocyanatomethyl)(dimethyl)silanol involves its interaction with various molecular targets and pathways The isocyanate group can react with nucleophiles, such as amines and alcohols, leading to the formation of ureas and carbamates The silanol group can undergo condensation reactions, forming siloxane bonds
Comparison with Similar Compounds
Trimethylsilanol: Contains a similar silanol group but lacks the isocyanate functionality.
Dimethylsilanediol: Features two silanol groups and is used in similar applications.
Isocyanatomethylsilane: Contains the isocyanate group but lacks the silanol functionality.
Uniqueness: (Isocyanatomethyl)(dimethyl)silanol is unique due to the presence of both isocyanate and silanol groups, which impart distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various applications, setting it apart from other similar compounds.
Properties
CAS No. |
880549-44-0 |
|---|---|
Molecular Formula |
C4H9NO2Si |
Molecular Weight |
131.20 g/mol |
IUPAC Name |
hydroxy-(isocyanatomethyl)-dimethylsilane |
InChI |
InChI=1S/C4H9NO2Si/c1-8(2,7)4-5-3-6/h7H,4H2,1-2H3 |
InChI Key |
XXMOGZNCFYIKGS-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CN=C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



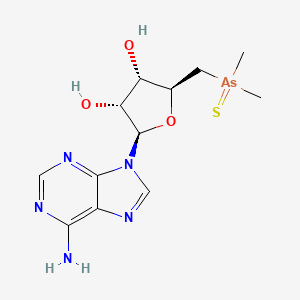
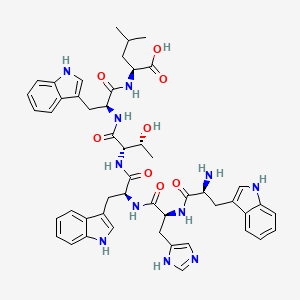
![Phosphonic acid, [[4-amino-2-(6-amino-9H-purin-9-yl)butoxy]methyl]-](/img/structure/B12607021.png)
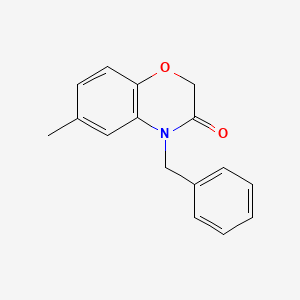
![N-{[(2S)-Oxiran-2-yl]methyl}-3-(triethoxysilyl)propan-1-amine](/img/structure/B12607031.png)
![1-Methyl-1-[3-(pyridin-3-yl)phenyl]-1H-isoindol-3-amine](/img/structure/B12607037.png)
![[1-(2,6-Difluorophenyl)ethylidene]propanedinitrile](/img/structure/B12607038.png)
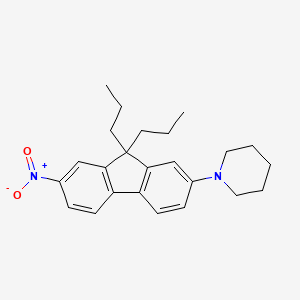
![L-Aspartic acid, N-(chloroacetyl)-, bis[2-(2-methoxyethoxy)ethyl] ester](/img/structure/B12607063.png)
![1,1'-{[(2R)-2-Methylhexane-1,1-diyl]disulfinyl}bis(4-methylbenzene)](/img/structure/B12607067.png)
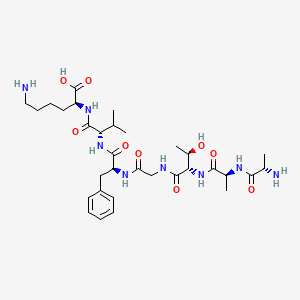
![4-{[4'-(Decyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B12607079.png)
